{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Overview
Description
{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is an organic compound that features a unique combination of an imidazole ring, a methoxyphenyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction where the sulfanylacetic acid is attached to the imidazole ring. This can be achieved using thioglycolic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the imidazole ring or the methoxyphenyl group under appropriate conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and demethylated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the methoxyphenyl group can participate in hydrophobic interactions. The sulfanylacetic acid moiety can form hydrogen bonds or undergo further chemical modifications, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
{[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid: Similar structure but with a chloro group instead of a methoxy group.
{[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, making this compound distinct from its analogs.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)10-6-13-12(14-10)18-7-11(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDPVNSDIQIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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